Product packaging for Sulfapyrazole sodium(Cat. No.:CAS No. 18179-65-2)

Sulfapyrazole sodium

Cat. No.: B1144365
CAS No.: 18179-65-2
M. Wt: 351.37861
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfapyrazole Sodium is a chemical compound provided for Research Use Only (RUO), intended for laboratory research purposes and not for human or veterinary diagnostic or therapeutic applications. As a sulfonamide derivative, it is of interest in biochemical and pharmacological research. Researchers are responsible for verifying the specifications and suitability of this product for their specific experimental applications. All information presented is for informational purposes only and is not intended to be a substitute for professional independent research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4NaO2S B1144365 Sulfapyrazole sodium CAS No. 18179-65-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18179-65-2

Molecular Formula

C16H16N4NaO2S

Molecular Weight

351.37861

Synonyms

sodium N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)sulphanilamidate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Research

Established Synthetic Pathways for Sulfapyrazole (B162346) Sodium Production

The synthesis of Sulfapyrazole, and its subsequent conversion to the sodium salt, has been a subject of chemical research. A common and established pathway involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with a sulfonyl chloride. ontosight.ai The final step to obtain Sulfapyrazole sodium is the formation of the sodium salt, which serves to increase the compound's solubility and bioavailability. ontosight.ai

A widely recognized method for synthesizing sulfonamides, in general, involves the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov This classical approach is noted for its good reactivity and the simplicity of the protocols. sci-hub.se For the synthesis of pyrazole-containing sulfonamides, a common starting point is the synthesis of the pyrazole (B372694) ring itself. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized through the coupling of pentane-2,4-dione with hydrazine (B178648) hydrate. nih.gov This pyrazole can then undergo sulfonylation. nih.gov

The synthesis of sulfonamide drugs often begins with a multi-step process starting from benzene (B151609). This involves nitration to nitrobenzene, followed by reduction to aniline (B41778). The aniline is then acetylated to acetanilide (B955), which subsequently reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. This intermediate, in the presence of ammonia, forms 4-acetamidobenzenesulfonamide. The final step is hydrolysis to yield the core sulfonamide structure, 4-aminobenzenesulfonamide (sulfanilamide). nih.gov Derivatives can then be synthesized by reacting 4-acetamidobenzenesulfonyl chloride with the appropriate amine, such as a pyrazole-containing amine, followed by hydrolysis. nih.gov

Exploration of Key Reaction Intermediates

The synthesis of this compound and related sulfonamides involves several key reaction intermediates. A pivotal intermediate in many sulfonamide syntheses is 4-acetamidobenzenesulfonyl chloride . nih.gov This compound is formed from the reaction of acetanilide with chlorosulfonic acid and serves as a precursor to the final sulfonamide. nih.gov

In the context of pyrazole-based sulfonamides, pyrazole-4-sulfonyl chloride is another crucial intermediate. acs.orgajchem-b.com This intermediate can be synthesized by the sulfonylation of a pyrazole, such as 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole, using chlorosulfonic acid. nih.gov The resulting pyrazole-4-sulfonyl chloride can then be reacted with an appropriate amine to form the desired sulfonamide. acs.orgajchem-b.com

During the synthesis of sulfonamides from sodium sulfinates, a sulfonyl iodide can be generated in situ through the interaction of sodium sulfinate and molecular iodine. mdpi.com This sulfonyl iodide then participates in the subsequent reaction steps. mdpi.com In metal-catalyzed syntheses, intermediates can include various metal complexes. For example, in a palladium-catalyzed process, a sulfonyl chloride intermediate can be prepared via a Suzuki-Miyaura cross-coupling reaction between phenyl chlorosulfate (B8482658) and an aryl boronic acid. sci-hub.se

In certain synthetic routes, N-aminosulfonamide has been identified as an intermediate. nih.gov Additionally, research into the synthesis of sulfoximines, which are related to sulfonamides, has identified reactive intermediates such as iodonium salts and sulfane nitrile intermediates . mdpi.com

Optimization of Reaction Conditions and Yields in Chemical Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound and other sulfonamides to maximize yields and minimize by-products. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and base.

For instance, in the synthesis of certain pyrazole derivatives, it was found that increasing the reaction temperature to 60 °C improved the product yield. mdpi.com The choice of solvent can also have a significant impact; in one study, the highest yields for a particular reaction were achieved in ethyl acetate (B1210297) and α,α,α-trifluorotoluene, while solvents like DMF resulted in complex mixtures. researchgate.net

The selection of a suitable base is also crucial. In the synthesis of pyrazole-4-sulfonamide derivatives, diisopropylethylamine was used as a base. acs.orgajchem-b.com In other sulfonamide syntheses, potassium carbonate has been employed as an acid-binding agent. google.com

Catalysts play a vital role in many synthetic strategies. For example, molecular iodine has been used as a catalyst for the synthesis of 4-sulfonyl pyrazoles. mdpi.com In some cases, a combination of catalysts, such as iodine and FeCl3, has been found to be optimal. researchgate.net

The table below summarizes some optimized reaction conditions from various studies on sulfonamide synthesis.

ReactantsCatalyst/ReagentSolventTemperatureYieldReference
2-phenylimidazo[1,2-a]pyridine, 5-(4-methoxy)phenyl-1,3,4-oxadiazole-2-thiol10 mol % iodine, 5 mol % FeCl3DMA90 °C92% researchgate.net
N,N-dimethyl enaminones, sulfonyl hydrazinesmolecular iodine, TBHP, NaHCO3Not specifiedRoom TemperatureNot specified mdpi.com
Aldehyde hydrazones, electron-deficient olefins20 mol% I2, 3.0 equiv of TBHPDMF80 °C35% nih.gov
Sulfonyl hydrazides, 1,3-diketones, sodium sulfinatesmolecular iodineNot specifiedMild conditionsNot specified mdpi.com

Novel Approaches in Sulfonamide Synthesis Relevant to Pyrazole Derivatives

Recent research has focused on developing novel, more efficient, and environmentally friendly methods for the synthesis of sulfonamides, including those containing a pyrazole moiety. These new approaches often aim to improve upon traditional methods by utilizing green chemistry principles, employing advanced catalytic systems, and leveraging technologies like flow chemistry.

Green Chemistry Principles in Sulfonamide Synthesis Research

Green chemistry principles are increasingly being applied to the synthesis of sulfonamides to create more sustainable and environmentally friendly processes. This includes the use of greener solvents, catalysts, and reaction conditions.

One approach involves using water as a solvent. For example, the synthesis of substituted pyrazoles has been reported to occur in water. nih.gov Another green strategy is the use of microwave-assisted synthesis and grinding techniques, which can reduce reaction times and energy consumption. nih.gov

The development of one-pot multicomponent reactions is another key aspect of green chemistry in this field. nih.gov These reactions allow for the synthesis of complex molecules in a single step from simple starting materials, reducing waste and improving efficiency. nih.gov An example is the iodine-mediated three-component annulation of β-ketonitrile, arylhydrazines, and aryl sulfonyl hydrazides to produce fully substituted pyrazoles. acs.org

Furthermore, the use of environmentally benign catalysts is a major focus. Molecular iodine, for instance, has been used as a metal-free catalyst in the synthesis of sulfonated pyrazoles. mdpi.com Electrochemical synthesis has also emerged as a green alternative, avoiding the need for activated substrates and stoichiometric reagents like bases. thieme-connect.comd-nb.info

Metal-Catalyzed and Metal-Free Synthetic Strategies

Both metal-catalyzed and metal-free approaches have been extensively explored for the synthesis of pyrazole sulfonamides.

Metal-Catalyzed Synthesis: A variety of metals have been used to catalyze the formation of sulfonamides. Palladium complexes are frequently used due to their high chemical stability. sci-hub.se For example, a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of aryl sulfonamides. sci-hub.se Copper is another commonly used metal. Copper-catalyzed aerobic cyclization has been employed for the synthesis of pyrazole derivatives. nih.gov Copper catalysis has also been used in the coupling of thiosulfonates with amines. thieme-connect.com Other metals, such as nickel and zinc, have been used to form metal complexes of pyrazole-based sulfonamides. nih.gov A novel metal-oxo-cluster-based inorganic framework called "3D platelike ternary-oxo-cluster" (NaCoMo) has been shown to be an efficient catalyst for generating pyrazole derivatives. mdpi.com

Metal-Free Synthesis: There is a growing interest in developing metal-free synthetic routes to avoid the potential toxicity and cost associated with metal catalysts. Molecular iodine has proven to be a versatile metal-free catalyst for various reactions, including the synthesis of sulfonated pyrazoles and 4-sulfonyl pyrazoles. mdpi.com Iodine-mediated reactions can be used for the direct formation of fully substituted pyrazoles through a three-component annulation. acs.org Another metal-free approach involves the use of Oxone to promote the synthesis of 4-organylselanylpyrazoles. mdpi.com Furthermore, tandem reactions between amine-functionalized enaminones and aryl sulfonyl hydrazine or tosylhydrazone derivatives have been reported to proceed in the absence of a metal catalyst. nih.gov

Flow Chemistry Applications in Sulfonamide Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and enhanced scalability. mdpi.comresearchgate.net This technology is increasingly being applied to the synthesis of sulfonamides and pyrazole derivatives.

A transition metal-free continuous-flow process has been developed for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. mdpi.comnih.gov This method involves the in-situ generation of ynones, which then react with hydrazine derivatives. mdpi.comnih.gov Another example is a four-step continuous flow setup for the conversion of anilines into pyrazole products, which incorporates a metal-free, vitamin C-mediated reduction. researchgate.net

Flow chemistry is particularly well-suited for handling hazardous intermediates. For instance, the in-situ generation of diazonium salts in a flow system avoids the isolation of potentially explosive intermediates. researchgate.net

Electrochemical synthesis can also be performed in a flow setup. A continuous electrosynthesis method for generating sulfonamides has been demonstrated, which avoids the use of activated substrates and bases. d-nb.info This approach has been used to synthesize a variety of sulfonamides, including those derived from amino acids. acs.org

The table below provides a summary of various synthetic approaches for pyrazole sulfonamides.

Synthetic ApproachCatalyst/ReagentKey FeaturesReference
Established Pathway Sulfonyl chloride, AmineClassical and simple method ontosight.ainih.gov
Green Synthesis Molecular iodine, Water, MicrowaveEnvironmentally friendly, efficient mdpi.comnih.govnih.gov
Metal-Catalyzed Pd, Cu, Ni, Zn, NaCoMoHigh efficiency and selectivity sci-hub.semdpi.comnih.govnih.gov
Metal-Free Molecular iodine, OxoneAvoids metal contamination mdpi.comnih.govacs.org
Flow Chemistry Continuous flow reactorsImproved safety and scalability mdpi.comnih.govresearchgate.net
Electrochemical Synthesis Electrochemical cellGreen, avoids harsh reagents d-nb.infoacs.org

Design and Synthesis of Sulfapyrazole Analogs and Derivatives

Chemical Modification Strategies on the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a critical pharmacophore that offers multiple avenues for chemical modification. nih.gov Alterations to this moiety can significantly impact the physicochemical properties of the resulting analogs. The primary strategies for modification involve the sulfonyl group, the attached benzene ring, and the amide nitrogen.

One of the most common synthetic routes to sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid formed during the reaction. ajchem-b.com This classical approach allows for the introduction of a wide variety of substituents. For instance, N¹-monosubstituted derivatives of sulfanilamide (B372717) are often active compounds, and their activity can be modulated by introducing different heteroaromatic substituents. ekb.eg Conversely, double substitution at the N¹ position typically leads to inactive compounds. ekb.eg

Key modification sites on the sulfonamide portion include:

The N¹-substituent: The pyrazole ring itself is the N¹-substituent in sulfapyrazole. However, creating analogs could involve replacing the pyrazole with other heterocyclic systems. Thousands of sulfonamide derivatives have been developed by substituting one hydrogen atom of the -SO₂NH₂ group with various heterocyclic rings, which often yields favorable biological outcomes. ajchem-b.com

The p-Amino Group: The free aromatic amino group (-NH₂) in the para-position relative to the sulfonamide group is considered essential for the classical mechanism of action of many sulfa drugs. ekb.eg Acylation or substitution at this position can alter the compound's properties. ekb.eg For instance, new sulfonamide derivatives have been synthesized by replacing the amino group on the phenyl ring with various other substituents. rsc.org

The Benzene Ring: Substitution on the benzene ring itself, other than the existing amino and sulfonamide groups, can also be explored. However, substitutions at the ortho and meta positions relative to the sulfonamide group have been shown to reduce activity in classical sulfonamides. ekb.eg Furthermore, replacing the benzene ring with other cyclic systems often results in a loss of activity. ekb.eg

Modern synthetic methods, including carbene-catalyzed enantioselective modifications, allow for highly specific and chemo-selective alterations of the sulfonamide group under mild conditions, which can be applied to create novel derivatives for research. rsc.org

Modification Site Strategy Example Synthetic Approach Potential Outcome
N¹-Amide Nitrogen Introduction of diverse heterocyclic or aromatic rings.Reaction of 4-acetylaminobenzenesulfonyl chloride with various amino-heterocycles, followed by deacetylation.Altered physicochemical properties and target interaction profile.
p-Amino Group Acylation, alkylation, or replacement with other functional groups.Diazotization of the amino group followed by coupling reactions or direct acylation. nih.govModulation of solubility and interaction with biological targets.
Benzene Ring Introduction of substituents (e.g., halogens, alkyls) at ortho or meta positions.Synthesis from appropriately substituted aniline precursors.Modified lipophilicity and electronic properties.

Pyrazole Ring System Modifications and Their Synthetic Feasibility

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a versatile scaffold in medicinal chemistry. nih.govmdpi.com Its structure allows for various modifications to fine-tune the properties of the parent molecule. The synthesis and functionalization of the pyrazole core are well-established areas of organic chemistry. nih.gov

The most common and fundamental synthesis of the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a compound with two electrophilic centers, typically a 1,3-dicarbonyl compound or its equivalent. nih.govglobalresearchonline.net By choosing different substituted hydrazines and dicarbonyl compounds, a wide array of substituted pyrazoles can be accessed.

For a compound like sulfapyrazole, where the pyrazole is substituted, modifications could target several positions:

N-1 Position: In sulfapyrazole, this nitrogen is attached to the sulfonyl group. While this linkage is key to the compound's identity, theoretical analogs could explore different isomers or linkage points.

C-3, C-4, and C-5 Positions: These carbon atoms on the pyrazole ring are prime targets for introducing various substituents. The properties of the pyrazole ring can be significantly altered by adding groups such as alkyls, aryls, halogens, or other functional groups at these positions. globalresearchonline.net For example, the presence of a methyl group on the pyrazole ring can be significant for potency in some contexts. nih.gov The substitution pattern, such as placing substituents at the meta position of a phenyl ring attached to the pyrazole, has been shown to be pivotal for activity in other pyrazole-containing series. mdpi.com

Synthetic feasibility for these modifications is generally high due to the robustness of pyrazole chemistry. For example, α,β-unsaturated ketones can react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov Another powerful method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which can provide regioselective access to specific pyrazole isomers. nih.gov

Modification Site Strategy Example Synthetic Approach Potential Outcome for Research
C-3 Position Introduction of various alkyl or aryl groups.Cyclocondensation of a substituted hydrazine (e.g., sulfanilhydrazide) with a modified 1,3-dicarbonyl compound (e.g., R-CO-CH₂-CO-CH₃).Investigation of steric and electronic effects on target binding.
C-4 Position Halogenation, nitration, or other electrophilic substitutions.Direct electrophilic substitution on the pre-formed pyrazole ring; pyrazoles readily undergo halogenation or nitration at the 4-position. globalresearchonline.netCreation of new reactive handles for further derivatization or to probe electronic requirements.
C-5 Position Introduction of different substituents, often complementary to the C-3 position.Selection of an appropriately substituted 1,3-dicarbonyl precursor (e.g., CH₃-CO-CH₂-CO-R).Exploration of structure-activity relationships (SAR) and optimization of molecular shape.

Rational Chemical Design for Enhanced Research Utility

Rational design integrates computational methods and a deep understanding of structure-activity relationships (SAR) to guide the synthesis of new molecules with desired properties. researchgate.net This approach is increasingly applied to develop novel derivatives of existing compounds for more targeted research applications. nih.gov The goal is to move beyond random screening and instead create molecules with a higher probability of possessing enhanced utility, such as improved potency, selectivity, or specific physicochemical characteristics. mdpi.com

For sulfapyrazole, rational design strategies can be employed to create analogs for specific research purposes. Key aspects of this approach include:

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict how modifications to the sulfapyrazole structure would affect its interaction with a potential biological target. researchgate.netrsc.org By modeling the binding site of a target enzyme or receptor, researchers can design derivatives that are predicted to fit more effectively.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). For example, the sulfonamide group could be replaced by a sulfonylazide, or a carboxylic acid group on a substituent could be replaced by a tetrazole ring. icm.edu.plgoogleapis.com This can lead to derivatives with improved properties while maintaining the key interactions necessary for biological investigation.

Structure-Based and Ligand-Based Design: If the three-dimensional structure of a biological target is known, structure-based design can be used to create ligands that fit precisely into the binding pocket. If the structure is unknown, but other active molecules are available, ligand-based design can be used to build a pharmacophore model that defines the essential features required for activity. nih.gov

By applying these principles, researchers can design sulfapyrazole derivatives intended to probe specific biological questions. For example, a derivative could be designed with a fluorescent tag or a reactive group to act as a chemical probe for identifying binding partners. The ultimate aim of rational design in this context is the efficient creation of novel chemical tools to advance scientific inquiry. nih.gov

Molecular and Biochemical Mechanisms of Action Research

Structural-Functional Relationship at the DHPS Active Site

Structural studies of the DHPS enzyme from various bacterial species have provided detailed insights into how sulfonamides bind and inhibit its function. The active site contains distinct binding pockets for the pterin (B48896) substrate (DHPP) and for PABA, and the interaction between the inhibitor and the enzyme involves specific residues and conformational adjustments. emerginginvestigators.orgresearchgate.net

The binding of a sulfonamide to the PABA pocket of the DHPS active site is a complex interaction. emerginginvestigators.orgresearchgate.net The phenyl group common to both PABA and sulfonamides engages a hydrophobic pocket within the enzyme. researchgate.net The negatively charged sulfonyl group of the sulfonamide mimics the carboxyl group of PABA, allowing for critical interactions within the active site. researchgate.net Isothermal titration calorimetry studies of the sulfonamide sulfamethoxazole (B1682508) (SMX) binding to DHPS show that the interaction is driven by favorable changes in enthalpy, which is indicative of hydrogen bonding or π-stacking interactions that stabilize the ligand in the active site. frontiersin.org These interactions lock the inhibitor into place, preventing the binding of the natural substrate, PABA. nih.gov

The binding of substrates and inhibitors to the DHPS active site is not a simple lock-and-key mechanism but rather induces significant conformational changes in the enzyme. nih.gov Structural analyses have revealed that two conserved, flexible loops (referred to as loop 1 and loop 2) are disordered in the absence of substrates. nih.gov Upon the binding of the pterin substrate (DHPP) and the PABA-site ligand (either PABA or a sulfonamide), these loops become ordered. nih.govfrontiersin.orgresearchgate.net This ordering creates a specific substructure that clamps the ligand into the active site, effectively forming a stable ternary complex and revealing the structural basis for the enzyme's catalytic action and its inhibition by sulfa drugs. nih.govresearchgate.net

Comparative Mechanistic Studies with Other Sulfonamide Class Compounds

The fundamental molecular mechanism of action is consistent across the sulfonamide class of antibiotics, including sulfapyrazole (B162346) sodium. All compounds in this family function as synthetic antimicrobials that interfere with the bacterial synthesis of folic acid (folate). researchgate.netpatsnap.com This is achieved through the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthetic pathway. drugbank.comijpediatrics.compsu.edu

Bacteria that are sensitive to these drugs rely on their own metabolic pathways to produce folic acid from its precursor, para-aminobenzoic acid (PABA). mhmedical.com Sulfonamides, including sulfapyrazole, possess a structural similarity to PABA. researchgate.net This structural mimicry allows them to compete with PABA for the active site of the DHPS enzyme. patsnap.comdrugbank.com By binding to the enzyme, sulfonamides prevent the normal catalytic reaction—the condensation of PABA with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP)—from occurring. nih.gov This blockade halts the production of dihydropteroic acid, an essential intermediate, thereby disrupting the entire folic acid synthesis pathway. drugbank.com The resulting depletion of folate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, leads to a bacteriostatic effect, inhibiting bacterial growth and replication. researchgate.netdrugbank.com

While the core mechanism is the same, the potency of individual sulfonamides can vary. These differences are often attributed to substitutions on the N1 position of the sulfanilamide (B372717) nucleus, which can alter the compound's physicochemical properties and its binding affinity for the DHPS enzyme. ijpediatrics.com For instance, sulfapyrazole sodium is distinguished by its pyrazole (B372694) ring structure.

Detailed research findings have quantified the inhibitory activity of various sulfonamides against DHPS from different microbial sources. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common metrics used to evaluate the potency of these compounds. A lower Ki or IC50 value generally indicates a higher inhibitory potency.

The following table summarizes kinetic data for several sulfonamides from various research studies. It is critical to note that these values were determined in different laboratories, using DHPS enzymes from different organisms and under varied experimental conditions. Therefore, this data illustrates the range of activity for these compounds but should not be used for a direct, quantitative comparison of their potency.

Sulfonamide CompoundTarget Organism/EnzymeInhibition Constant (Ki) (μM)50% Inhibitory Concentration (IC50) (μM)Source
SulfamethoxazolePneumocystis carinii DHPS0.620.40 psu.edu
SulfathiazolePneumocystis carinii DHPS0.300.24 psu.edu
SulfachlorpyridazinePneumocystis carinii DHPS-0.29 psu.edu
SulfamethoxypyridazinePneumocystis carinii DHPS-0.32 psu.edu
SulfadiazineToxoplasma gondii DHPS-19 psu.edu
SulfadoxinePlasmodium falciparum DHPS (sensitive isolate)0.14- nih.gov
SulfamethoxazoleStaphylococcus aureus DHPS (wild-type)1.5- frontiersin.org

Disclaimer: The data presented in this table are compiled from different research studies. Values for Ki and IC50 are highly dependent on the specific experimental conditions, including the source of the enzyme and assay methodology. This table is for informational purposes and does not represent a direct head-to-head comparison of the compounds' potency.

Studies on sulfonamide-resistant organisms have further illuminated the mechanism of action by showing that resistance often arises from specific mutations in the folP gene, which codes for the DHPS enzyme. biorxiv.org These mutations can decrease the binding affinity of the sulfonamide inhibitor for the enzyme, sometimes by several orders of magnitude, without significantly compromising the enzyme's ability to bind its natural substrate, PABA. nih.gov This underscores the competitive nature of the inhibition and the critical role of the enzyme's active site structure in the efficacy of the entire sulfonamide class.

Pharmacokinetic Research in Preclinical and Animal Models

Absorption and Distribution Studies in Model Organisms

The pharmacokinetic profile of sulfapyrazole (B162346), also known as sulfaphenazole (B1682705), has been characterized in preclinical animal models to understand its absorption and distribution dynamics. These studies are fundamental for evaluating how the compound behaves within a biological system.

Table 1: Oral Bioavailability Parameters of Sulfaphenazole in Sheep

Parameter Value Source
Bioavailability Complete nih.govnih.gov

Following absorption, sulfaphenazole is distributed throughout the body. Pharmacokinetic modeling helps to conceptualize this distribution process. In sheep, the disposition of intravenously administered sulfaphenazole was effectively described by an open two-compartment model. nih.govnih.gov This model suggests the drug distributes from a central compartment (like blood) into a peripheral compartment (like tissues) and is eliminated from the central compartment. For oral administration in the same species, an open one-compartment model was found to be a suitable fit. nih.govnih.gov

The apparent volume of distribution (Vd) in sheep was found to be 0.273 L/kg, and the compound exhibits high, concentration-dependent binding to plasma proteins, ranging from 93% to 96% at therapeutic concentrations. nih.govnih.gov While direct tissue distribution studies for sulfaphenazole are not extensively detailed, related research in rabbits provides insights into tissues often examined in such studies, including the brain, heart, spleen, small intestine, muscle, and skin. nih.gov The study of tissue distribution is a critical component of pharmacokinetic research, as the presence of a drug in various tissues is often linked to its pharmacological and toxicological effects. frontiersin.org

Table 2: Distribution and Elimination Pharmacokinetics of Sulfaphenazole in Sheep

Parameter Intravenous (IV) Administration Oral Administration Source
Model Open Two-Compartment Open One-Compartment nih.govnih.gov
Apparent Volume of Distribution (Vd) 0.273 L/kg - nih.govnih.gov
Elimination Half-Time (t½β) 5.58 hours 7.12 hours nih.govnih.gov
Total Body Clearance 34.1 ml/kg/h - nih.govnih.gov

| Plasma Protein Binding | 93-96% | 93-96% | nih.govnih.gov |

Elucidation of Metabolic Pathways and Biotransformation

Sulfaphenazole undergoes significant biotransformation, primarily in the liver, before its excretion. cymitquimica.comnih.gov This metabolism involves a series of enzymatic reactions designed to convert the drug into more water-soluble compounds that can be easily eliminated from the body. akfarstfransiskusxaverius.ac.id The study of these pathways is crucial, as metabolism dictates the compound's duration of action and potential for drug-drug interactions. Sulfaphenazole is a well-documented inhibitor of specific metabolic enzymes, which is a key feature of its biochemical profile. scbt.comdrugbank.com

The biotransformation of sulfaphenazole involves both Phase I and Phase II metabolic reactions. scbt.comontosight.ai

Phase I Metabolism: This phase typically introduces or exposes functional groups on a drug molecule through reactions like oxidation, reduction, or hydrolysis. akfarstfransiskusxaverius.ac.id Sulfaphenazole is a potent and selective inhibitor of Cytochrome P450 2C9 (CYP2C9), a major Phase I enzyme. scbt.comunito.itmedchemexpress.combenzon-foundation.dk This interaction strongly indicates that sulfaphenazole is a substrate for this enzyme family. The primary Phase I reaction for many drugs metabolized by CYP2C9 is hydroxylation. akfarstfransiskusxaverius.ac.id Research on a sulfaphenazole analog in canine models showed that the corresponding CYP2C enzyme (CYP2C21) catalyzed a benzylic hydroxylation reaction, suggesting a likely metabolic pathway for the parent compound. nih.gov

Phase II Metabolism: In this phase, the parent drug or its Phase I metabolite is conjugated with an endogenous molecule to significantly increase its water solubility for excretion. ontosight.ai A known metabolite of sulfaphenazole is Sulfaphenazole-N2-glucuronide. ontosight.ai This metabolite is formed through glucuronidation, a canonical Phase II reaction where glucuronic acid is attached to the sulfaphenazole molecule. ontosight.ai This process is catalyzed by uridine (B1682114) diphosphoglucuronosyltransferase (UGT) enzymes in the liver. ontosight.ai

The identification of metabolites in non-human biological matrices such as plasma, urine, and feces is essential for understanding a drug's disposition. researchgate.net For sulfaphenazole, a key identified metabolite is Sulfaphenazole-N2-glucuronide. ontosight.ai This Phase II conjugate is formed in the liver and represents a major pathway for making the compound more water-soluble to facilitate its excretion via the kidneys into the urine. cymitquimica.comontosight.ai The characterization of such metabolites is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), which allows for the detection and structural elucidation of metabolic products in complex biological samples. researchgate.netnih.gov The identification of this N-glucuronide confirms that conjugation is a significant biotransformation pathway for sulfaphenazole in preclinical models. ontosight.ai

Advanced Analytical Methodologies for Sulfapyrazole Sodium Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For sulfapyrazole (B162346) sodium, several chromatographic methods have been developed and optimized to ensure accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of pharmaceutical compounds like sulfapyrazole sodium. openaccessjournals.com The development of a stability-indicating HPLC method is particularly important for determining the drug's stability under various environmental conditions, a critical aspect of formulation development and regulatory compliance. openaccessjournals.com

The process of developing an HPLC method involves several key steps:

Selection of Chromatographic Conditions: This includes choosing the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For sulfonamides, reversed-phase columns like C18 are commonly used. researchgate.netunilag.edu.ng The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. unilag.edu.ngnih.govnih.gov Gradient elution, where the mobile phase composition is changed during the analysis, can be employed to achieve optimal separation of the main compound from any impurities or degradation products. researchgate.netgoogle.com

Method Validation: To ensure the reliability and reproducibility of the HPLC method, it must be validated for several parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). openaccessjournals.comresearchgate.net Specificity ensures that the method can accurately measure the analyte without interference from other components. openaccessjournals.com Linearity is established by demonstrating that the detector response is directly proportional to the concentration of the analyte over a defined range. openaccessjournals.comresearchgate.net Accuracy and precision confirm that the method produces results that are both close to the true value and consistent upon repeated analysis. openaccessjournals.comresearchgate.net LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. openaccessjournals.comresearchgate.net

A study on the simultaneous determination of sulfamethoxazole (B1682508) and trimethoprim (B1683648) utilized an isocratic HPLC method with a C18 column and a mobile phase of sodium phosphate buffer and acetonitrile (85:15 v/v). The detection was carried out at 260 nm. unilag.edu.ng Another method for analyzing six sulfonamides, including sulfapyrazole, in milk used a gradient system with a sodium acetate buffer and acetonitrile. researchgate.net

Table 1: Example of HPLC Method Parameters for Sulfonamide Analysis

ParameterCondition
Column Reversed-phase C18, 100 x 4.6 mm, 5µm
Mobile Phase 50mM Sodium Phosphate Buffer : Acetonitrile (85:15)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Temperature Ambient

This table is illustrative and specific conditions may vary depending on the exact application.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity compared to conventional HPLC, making it a valuable tool for detecting trace levels of sulfonamides in complex matrices. nih.gov This technique couples the high-resolution separation power of UPLC with the precise mass identification capabilities of tandem mass spectrometry. nih.govmdpi.com

UPLC-MS/MS has been successfully applied to the simultaneous determination of multiple sulfonamide residues, including sulfapyrazole, in various samples like poultry eggs, wastewater, and food products. mdpi.comnih.govjfda-online.com The method typically involves a sample preparation step, such as solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, to extract and clean up the analytes before injection into the UPLC-MS/MS system. nih.govjfda-online.commdpi.com

In a study analyzing 21 sulfonamides in eggs, a novel analytical method using UPLC-MS/MS combined with a molecularly imprinted polymer solid-phase extraction (MIP-SPE) was developed. nih.gov The UPLC separation was achieved on a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and methanol. nih.gov The mass spectrometer was operated in positive ionization mode, and quantitative analysis was performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity. mdpi.com

Table 2: Key Parameters in a UPLC-MS/MS Method for Sulfonamide Analysis

ParameterCondition
Chromatography System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm
Mobile Phase A 10 mM ammonium (B1175870) acetate in ultrapure water with 0.1% formic acid (v/v)
Mobile Phase B Methanol with 0.1% formic acid (v/v)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Parameters Optimized cone voltage and collision energy for each analyte

This table provides an example of UPLC-MS/MS conditions and may be adapted for specific research needs. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like many pharmaceuticals, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. mdpi.com GC-MS offers high sensitivity and specificity, making it suitable for detecting drugs and their metabolites at very low concentrations. mdpi.comnih.gov

The combination of gas chromatography with tandem mass spectrometry (GC-MS/MS) further enhances the analytical capabilities, providing even greater sensitivity and selectivity. nih.govlabcompare.com This is particularly useful for complex matrices where interferences can be a problem. labcompare.com The use of headspace GC-MS is an effective method for the analysis of volatile impurities in solid drug substances, as it allows for solvent-less extraction. labcompare.com

While less common for the direct analysis of sulfonamides compared to LC-MS, GC-MS can be a valuable tool for specific applications, such as the analysis of certain impurities or in forensic investigations. researchgate.netscholars.direct The development of a GC-MS method involves optimizing parameters such as the column type, temperature program, and mass spectrometer settings. scholars.direct

Thin-Layer Chromatography (TLC) in Purity and Identification Research

Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective chromatographic technique used for the separation and identification of substances. rroij.com It is particularly useful for purity testing, allowing for the detection of impurities and degradation products in a drug substance. rroij.compageplace.de The principle of TLC involves the separation of components on a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier) by a mobile phase that moves up the plate via capillary action. rroij.com

In the context of this compound research, TLC can be used to:

Confirm the identity of the compound by comparing its retention factor (Rf) value to that of a reference standard. rroij.com

Assess the purity of a sample by visualizing any additional spots that may correspond to impurities. rroij.comresearchgate.net

Monitor the progress of chemical reactions.

The visualization of the separated spots on a TLC plate is typically achieved by using UV light or by spraying the plate with a suitable chemical reagent that reacts with the compounds to produce colored spots. usda.gov For quantitative analysis, the spots can be scanned with a densitometer. rroij.com

A study on the quality of sulfadoxine/pyrimethamine tablets demonstrated the effectiveness of TLC in identifying counterfeit medicines containing the wrong active ingredients. nih.gov Different solvent systems were used to achieve the necessary separation and identification. nih.gov

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of pharmaceutical compounds. These methods are based on the interaction of electromagnetic radiation with matter.

Infrared Absorption Spectrophotometry for Structural Confirmation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of a compound is a unique fingerprint that can be used for its identification and structural confirmation. researchgate.net The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net

For this compound, IR spectroscopy can be used to confirm the presence of key functional groups, such as the sulfonamide group (SO2NH), the amino group (NH2), and the aromatic rings. mdpi.com The positions of the absorption bands in the IR spectrum provide information about the specific types of bonds and functional groups present in the molecule. researchgate.net

In a study of metal complexes with sulfamethoxazole, IR spectroscopy was used to determine how the ligand coordinated with the metal ions, identifying the involvement of the sulfonyl oxygen and amido nitrogen groups. mdpi.comresearchgate.net Fourier-Transform Infrared (FTIR) spectroscopy, a more advanced version of the technique, offers higher sensitivity and resolution. researchgate.net It can be used for both qualitative and quantitative analysis of pharmaceutical compounds. researchgate.netgavinpublishers.com For instance, a validated FTIR method was developed for the quantification of levofloxacin (B1675101) in solid dosage forms by measuring the area of the carbonyl peak. ijpsonline.com

UV-Visible Spectrophotometry for Solution-Based Analysis

UV-Visible spectrophotometry is a widely utilized technique for the quantitative analysis of sulfonamides, including this compound, in pharmaceutical preparations and solutions. slideshare.netresearchgate.net This method is valued for its simplicity, cost-effectiveness, and rapid analysis time. thebrpi.orgijpar.com The principle behind this technique lies in the measurement of the absorbance of ultraviolet or visible light by the analyte in a solution. For many sulfonamides, the presence of a primary aromatic amine group allows for diazotization reactions, which form the basis of colorimetric quantification. slideshare.netoup.com

The general procedure involves the diazotization of the sulfonamide's primary aromatic amine with sodium nitrite (B80452) in an acidic medium. slideshare.net This is followed by a coupling reaction with a suitable chromogenic agent to produce a colored azo dye, the absorbance of which can be measured spectrophotometrically. researchgate.net The choice of solvent and the pH of the medium are critical parameters that are optimized to ensure the sensitivity and stability of the colored product. thebrpi.org For instance, in the analysis of sulfamethoxazole, a related sulfonamide, various reagents like vanillin (B372448) have been used, with the reaction medium optimized to achieve maximum sensitivity and stability of the colored complex. thebrpi.org

Methods have been developed for the simultaneous analysis of multiple sulfonamides or their combination with other drugs, such as trimethoprim, by selecting appropriate wavelengths for measurement. innovareacademics.inresearchgate.net The development and validation of these spectrophotometric methods are performed in accordance with ICH (International Conference on Harmonization) guidelines, ensuring linearity, accuracy, precision, and robustness. ijpar.cominnovareacademics.in

Bioanalytical Method Validation for Preclinical Research Samples

The validation of bioanalytical methods is a critical requirement for preclinical research, ensuring the reliability and accuracy of data from pharmacokinetic and toxicokinetic studies. nih.govresearchgate.net This process involves a comprehensive evaluation of various method parameters to demonstrate that the analytical technique is suitable for its intended purpose.

Limits of Detection (LOD) and Quantification (LOQ) in Complex Matrices

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in bioanalytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov In complex biological matrices such as blood, urine, and tissues, establishing low LODs and LOQs is essential for accurately measuring drug concentrations, especially at later time points in pharmacokinetic studies. researchgate.netscribd.com

For sulfonamides, various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to achieve the necessary sensitivity. researchgate.netfera.co.uk For example, a multi-residue analytical method for 31 sulfonamides in various livestock matrices reported LODs ranging from 0.3 to 5 ng/g and LOQs from 1 to 19 ng/g. researchgate.net Another study focusing on 49 antibiotic residues in aquatic products using UPLC-QToFMS reported LODs in the range of 0.05–2.40 μg/kg and LOQs from 0.16–8.00 μg/kg in different matrices. peerj.com These values are determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ. peerj.com

Table 1: Examples of LOD and LOQ for Sulfonamides in Various Matrices

Analytical MethodMatrixAnalyte(s)LODLOQReference
LC-MS/MSLivestock Tissues31 Sulfonamides0.3 - 5 ng/g1 - 19 ng/g researchgate.net
UPLC-QToFMSAquatic Products49 Antibiotics0.05 - 2.40 µg/kg0.16 - 8.00 µg/kg peerj.com
UPLC-MS/MSWestern-Style Pork43 Antimicrobials-0.05 - 5 µg/kg nih.gov
UPLC-MS/MSPoultry Eggs21 Sulfonamides0.1 - 1.5 ng/g- researchgate.netnih.gov

Recovery and Precision Studies in Laboratory Samples

Recovery and precision are crucial parameters in validating a bioanalytical method. Recovery refers to the extraction efficiency of an analytical process, representing the percentage of the analyte of interest that is successfully extracted from the matrix. nih.gov Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govresearchgate.net

For sulfonamide analysis, recovery studies are performed by spiking blank matrix samples with known concentrations of the analyte and comparing the response to that of a pure standard solution. mdpi.com Acceptable recovery is generally considered to be within a certain percentage range, for instance, 85% to 109% as reported in a study on sulfonamide residues in livestock. researchgate.net Another study on antibiotic residues in aquatic products reported recoveries ranging from 60.2% to 117.9%. peerj.com

Precision is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For sulfonamides, studies have reported RSD values below 22% for inter-laboratory precision and below 15% for intra-day and inter-day precision in various matrices. researchgate.netresearchgate.net

Table 2: Recovery and Precision Data for Sulfonamide Analysis

Analytical MethodMatrixAnalyte(s)Recovery (%)Precision (RSD/CV %)Reference
LC-MS/MSLivestock Tissues31 Sulfonamides85 - 109< 22 researchgate.net
UPLC-QToFMSAquatic Products49 Antibiotics60.2 - 117.91.6 - 14.0 peerj.com
UPLC-MS/MSPoultry Eggs21 Sulfonamides84.3 - 105.8< 15 researchgate.netnih.gov
LC-MS/MSChicken Eggs244 Contaminants51.33 - 118.281.01 - 14.96 mdpi.com

Novel Analytical Technologies in Sulfonamide Research

The field of analytical chemistry is continuously evolving, with new technologies emerging to provide more sensitive, selective, and rapid methods for the detection of sulfonamides.

Molecularly Imprinted Polymers (MIPs) for Extraction and Enrichment

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.comnih.gov This "molecular memory" makes them highly selective sorbents for solid-phase extraction (SPE) and enrichment of analytes from complex samples. researchgate.netwipo.int In sulfonamide research, MIPs are designed to selectively bind to the sulfonamide structure, allowing for their efficient separation from interfering matrix components. mdpi.com

The synthesis of MIPs typically involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, a sulfonamide like sulfamethazine (B1682506) or sulfadiazine). researchgate.netmdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. wipo.int

MIPs have been successfully applied for the extraction of various sulfonamides from food and environmental samples. researchgate.netmdpi.com For instance, an ionic liquid-modified MIP was developed for the simultaneous extraction of 21 sulfonamides from poultry eggs, demonstrating high selectivity and good recovery rates. researchgate.netmdpi.com The use of MIPs in conjunction with techniques like UPLC-MS/MS provides a powerful tool for the trace analysis of sulfonamides. researchgate.netnih.gov

Biosensor Development for Sulfonamide Detection

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal in the presence of a specific analyte. uni-leipzig.de They offer the potential for rapid, on-site, and cost-effective detection of sulfonamides, which is particularly valuable for environmental monitoring and food safety screening. researchgate.net

Recent research has focused on the development of various types of biosensors for sulfonamide detection. One approach involves the use of optical biosensors based on functionalized hydrogel microparticles. uni-leipzig.deresearchgate.net These biosensors utilize the specific binding of sulfonamides to their natural target enzyme, dihydropteroate (B1496061) synthase (DHPS), which is immobilized on a biochip. researchgate.net The binding event causes a measurable change in the physical properties of the hydrogel, allowing for the detection of the sulfonamide.

Another promising area is the development of electrochemical immunosensors. mdpi.com These sensors utilize specific antibodies immobilized on an electrode surface. mdpi.com The detection is based on a competitive binding assay between the target sulfonamide and a labeled tracer, resulting in an electrochemical signal that is proportional to the analyte concentration. mdpi.com Evanescent-wave biosensors have also been developed for the group-targeting of sulfonamides, offering a simple and low-cost method for measuring total sulfonamide content. nih.gov

Medicinal Chemistry and Drug Design Studies

Structure-Activity Relationship (SAR) Investigations of Sulfapyrazole (B162346) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific parts of a molecule, or pharmacophores, contribute to its interaction with a biological target. For sulfapyrazole derivatives, SAR investigations have been crucial in identifying the key structural motifs required for their biological effects. The pyrazole (B372694) sulfonamide moiety serves as a prominent structural motif and a key pharmacophore in a multitude of pharmaceutically active compounds. acs.orgsemanticscholar.org These derivatives, featuring diverse aromatic and heteroaromatic substitutions, exhibit a wide range of biological activities, making them a subject of continuous interest in synthetic organic chemistry. acs.orgsemanticscholar.orgresearchgate.net

The biological activity of sulfapyrazole derivatives can be finely tuned by altering the substituents on both the pyrazole ring and the sulfonamide group. Research has shown that even minor structural modifications can significantly impact the compound's physicochemical properties and its interaction with target enzymes.

Studies on pyrazole-4-sulfonamide derivatives have demonstrated that the nature of the N-substituent on the sulfonamide moiety is critical for biological activity. For instance, research on a series of pyrazole sulfonamide derivatives targeting cancer cells revealed that compounds with bicyclic aromatic rings substituted on the sulfonamide were the most potent in the series. semanticscholar.org Conversely, another study indicated that replacing a hydrogen atom on the pyrazole ring with a methyl group did not have a substantial impact on the observed antiproliferative activity. semanticscholar.org

The antimicrobial activity of sulfonamides is also heavily influenced by substitution. It has been observed that incorporating electron-withdrawing groups, such as a nitro group, can enhance the antibacterial effects of the parent compound. nih.gov This highlights a synergistic effect between the pyrazole and sulfonamide pharmacophores, where compounds bearing the sulfonamide moiety generally show improved antimicrobial activity over their non-sulfonamide counterparts.

The following table summarizes key SAR findings for pyrazole sulfonamide derivatives:

Table 1: Influence of Substituents on the Activity of Pyrazole Sulfonamide Derivatives

Position of Substitution Substituent Type Observed Effect on Activity Reference
Sulfonamide Nitrogen Bicyclic Aromatic Rings Increased antiproliferative potency semanticscholar.org
Pyrazole Ring (N1) Methyl Group (vs. Hydrogen) No significant impact on antiproliferative activity semanticscholar.org
General Substitution Electron-Withdrawing Groups Enhanced antibacterial activity nih.gov

Role of the Pyrazole Ring in the Sulfonamide Pharmacophore

The pyrazole ring is not merely a scaffold but an active component of the sulfonamide pharmacophore. acs.orgontosight.ai Pyrazole is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. semanticscholar.org This structure is a versatile and privileged pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netontosight.ai

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to design and evaluate new compounds. tanaffosjournal.ir These methods provide detailed insights into molecular interactions at an atomic level, guiding the synthesis of more effective drugs.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com For sulfapyrazole and other sulfa drugs, the primary target is often dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms. researchgate.netnih.gov

Docking simulations have been instrumental in visualizing how sulfonamides inhibit DHPS. These studies show that the sulfonamide portion of the drug acts as a competitive antagonist by mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.govresearchgate.net The sulfonamide's phenyl group engages the same hydrophobic pocket as PABA's phenyl group, while the negatively charged oxygen atoms of the sulfonyl group occupy a position similar to that of the PABA carboxyl group. researchgate.net

Various docking programs, including Surflex, Glide, GOLD, and DOCK, have been evaluated for their effectiveness in virtual screening against DHPS. nih.gov Studies have found that programs like Surflex and Glide are particularly effective at identifying known active compounds and predicting their binding poses within the enzyme's active site. nih.gov These simulations not only confirm the binding mode in the PABA pocket but are also used to explore other potential binding sites, such as the more highly conserved pterin (B48896) binding site, as a strategy to overcome drug resistance. nih.gov Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted protein-ligand complexes over time. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that the activity of a chemical is directly related to its molecular structure. mdpi.com

For sulfa drugs targeting DHPS, QSAR studies have been successfully employed to develop predictive pharmacophore models. nih.gov In one notable study, three-dimensional QSAR (3D-QSAR) using Comparative Molecular Field Analysis (CoMFA) yielded a highly predictive model for a series of 36 sulfa drug analogs. nih.gov The model achieved a cross-validated coefficient (q²) of 0.699 and a conventional coefficient of determination (r²) of 0.964, indicating strong predictive power. nih.gov Such models are invaluable for understanding the structural requirements for binding to DHPS and for predicting the inhibitory activity of new, untested sulfa drugs. nih.gov

QSAR models often rely on a variety of molecular descriptors, which are numerical representations of a molecule's properties. These can include:

Topological descriptors: Related to molecular connectivity and shape. mdpi.com

Quantum chemical descriptors: Derived from quantum mechanics calculations, such as the energy of the highest occupied molecular orbital (EHOMO), dipole moment, and atomic charges. biolscigroup.us

Physicochemical properties: Such as partition coefficients (logP) and molar refractivity. nih.gov

The resulting QSAR equations provide a mathematical framework for predicting activity and guiding the design of novel compounds with improved potency. biolscigroup.us

Table 2: Example of Descriptors Used in QSAR Models for Antimicrobial Compounds

Descriptor Type Specific Descriptor Potential Influence on Activity Reference
Quantum Chemical Dipole Moment (μ) Low values may improve activity biolscigroup.us
Quantum Chemical Energy of HOMO (EHOMO) Low values may increase activity biolscigroup.us
Topological Connectivity Indices Relates to molecule size and branching mdpi.com

Virtual Screening for Novel Sulfapyrazole-like Scaffolds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. frontiersin.org A key application of this technology is "scaffold hopping," which aims to discover compounds that are structurally novel compared to known active compounds but retain the same biological activity. nih.gov

For sulfapyrazole-like compounds, virtual screening can identify new core structures (scaffolds) that mimic the essential binding features of the original drug but have different chemical backbones. frontiersin.org This approach is valuable for several reasons: it can lead to compounds with improved pharmacokinetic properties, reduced side effects, or the ability to overcome existing drug resistance mechanisms. nih.gov

Methods for virtual screening include:

Ligand-based virtual screening: This approach uses the structure of a known active ligand (like sulfapyrazole) to find other molecules with similar 2D or 3D features. nih.gov

Structure-based virtual screening: This method uses the 3D structure of the biological target (like DHPS) to dock large numbers of compounds and score their potential binding affinity. frontiersin.org

Pharmacophore-based screening: This identifies compounds that match a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. frontiersin.org

Scaffold-focused virtual screening, in particular, has been shown to successfully identify active compounds that are more structurally diverse than those found using traditional whole-molecule similarity searches. nih.gov By screening virtual combinatorial libraries, which can contain millions of compounds, researchers can efficiently explore vast areas of chemical space to discover promising new scaffolds for drug development. nih.gov

Lead Optimization Strategies in Preclinical Drug Discovery

Lead optimization is a critical phase in drug discovery that follows the identification of a "hit" compound from initial screening processes. msdvetmanual.com The goal is to modify the chemical structure of the lead compound to enhance its desirable properties, such as potency and selectivity, while minimizing undesirable characteristics. ekb.eg This iterative process involves synthesizing and testing new analogs to build a structure-activity relationship (SAR), which guides the design of improved molecules. cymitquimica.com For a compound centered on the sulfapyrazole scaffold, this process involves targeted chemical modifications to refine its therapeutic potential before it can be considered a candidate for clinical development. nih.govh1.co

Key strategies in lead optimization include:

Structural Modification : Altering functional groups, adjusting ring systems, or making isosteric replacements to improve target engagement and pharmacokinetic properties. ekb.eg

Computational Modeling : Utilizing methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to predict how structural changes will affect biological activity. tandfonline.comresearchgate.net

In Vitro and In Vivo Testing : Employing a cascade of biological assays to evaluate the potency, selectivity, and metabolic stability of newly synthesized analogs. saspublishers.com

Design Principles for Improving Potency and Selectivity in Research Models

Improving the potency and selectivity of compounds based on the sulfapyrazole scaffold is a primary objective of medicinal chemistry. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is its ability to act on a specific target without affecting other molecules in the body, thereby reducing potential side effects.

Structure-Activity Relationship (SAR) Insights: The antibacterial activity of sulfonamides like sulfapyrazole is known to depend on key structural features. The foundational sulfanilamide (B372717) structure, which is part of sulfapyrazole, requires a free para-amino group (-NH2) for its activity. ekb.egslideshare.net The sulfonamide group (-SO2NH-) is also critical. Modifications are typically made to the N1 substituent—in this case, the pyrazole ring system—to modulate physicochemical properties and improve activity. ekb.eg

Strategies for Enhancement:

Modification of the Pyrazole Ring: The substitution pattern on the pyrazole ring significantly influences the compound's interaction with its biological target. mdpi.com Introducing different substituents can alter the electronic properties and steric profile, leading to enhanced binding affinity. For instance, in related pyrazole sulfonamide inhibitors, modifying substituents on the pyrazole head-group was a key optimization strategy. acs.org

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can improve potency and metabolic stability. For example, the sulfonamide group itself can be considered a bioisostere of a carboxylate group, and further modifications, such as capping the sulfonamide nitrogen, have been shown to significantly alter properties like CNS penetration in related pyrazole sulfonamides. nih.gov

Introduction of Flexible Linkers: In some series of pyrazole sulfonamide inhibitors, replacing a rigid aromatic core with a more flexible linker between the pyrazole and another part of the molecule has been shown to significantly improve selectivity. nih.govacs.org This allows the molecule to adopt a more favorable conformation for binding to the intended target over off-targets.

The following table summarizes design principles based on research into sulfonamide and pyrazole-containing compounds.

Design PrincipleStructural Modification ExampleAnticipated OutcomeResearch Context
Enhance Target Binding Introduction of electron-withdrawing groups on the phenyl ring adjacent to the sulfonamide.Increased acidity of the sulfonamide NH group, potentially leading to stronger ionic interactions with the target.General sulfonamide SAR studies. annualreviews.orgjst.go.jp
Improve Selectivity Replacing a rigid central aromatic ring with a flexible alkyl or ether linker.Allows for optimal positioning within the target's binding site while creating unfavorable interactions with off-targets.Optimization of pyrazole sulfonamide inhibitors. nih.govacs.org
Modulate Physicochemical Properties Capping the sulfonamide nitrogen with a methyl or other small alkyl group.Reduces polar surface area and acidity, which can improve properties like membrane permeability and CNS penetration.Lead optimization of pyrazole sulfonamides for CNS targets. nih.govh1.co
Explore Key Interactions Varying substituents on the pyrazole ring to probe for additional hydrogen bond or hydrophobic interactions.Identification of "hot spots" in the binding pocket that can be exploited for increased potency.General pyrazole scaffold drug discovery. mdpi.commdpi.com

Chemical Space Exploration around the Sulfapyrazole Scaffold

Chemical space refers to the vast ensemble of all possible molecules. acs.org Exploring the chemical space around a specific molecular framework, or scaffold, like sulfapyrazole is a key strategy for discovering novel compounds with improved or entirely new biological activities. researchgate.net This exploration involves the systematic synthesis and evaluation of a diverse set of related molecules, often referred to as a compound library.

Scaffold-Based Drug Discovery: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in numerous approved drugs and can interact with a wide variety of biological targets. mdpi.commdpi.com The sulfapyrazole structure combines this privileged pyrazole scaffold with the well-established sulfonamide pharmacophore. This combination provides a rich foundation for generating chemical diversity.

Methods for Chemical Space Exploration:

Combinatorial Chemistry: This approach involves the rapid synthesis of large numbers of different but structurally related molecules. For the sulfapyrazole scaffold, this could involve reacting a common precursor, such as 4-aminobenzenesulfonyl chloride, with a library of different substituted aminopyrazoles.

Scaffold Hopping: This strategy involves searching for new scaffolds that can mimic the key binding interactions of the original lead compound. Computational tools can be used to search vast virtual databases for novel pyrazole-containing structures or other heterocycles that maintain the essential pharmacophore of sulfapyrazole but have different core structures. acs.org

Fragment-Based Design: Small molecular fragments corresponding to different parts of the sulfapyrazole molecule (e.g., the aminophenyl group, the sulfonamide linker, the substituted pyrazole) can be individually optimized and then re-linked to create new, more potent compounds. researchgate.net

The table below illustrates potential diversification points on the sulfapyrazole scaffold for chemical space exploration.

Diversification PointType of ModificationPotential New Analogs
R1 (Pyrazole Ring) Substitution with various alkyl, aryl, or halogen groups.Analogs with altered steric and electronic properties to probe target binding.
R2 (Phenyl Ring) Introduction of substituents on the phenyl ring (other than the p-amino group).Analogs with modified solubility, metabolic stability, and electronic properties.
R3 (Amino Group) Acylation, alkylation, or replacement of the p-amino group.Pro-drugs or analogs with different SAR, though this often abolishes antibacterial activity. slideshare.net
Scaffold Core Replacement of the pyrazole ring with other 5- or 6-membered heterocycles."Scaffold-hopped" analogs to explore new intellectual property and binding modes.

Applications of Sulfapyrazole as a Model Compound in Pharmacological Studies

In pharmacological research, well-characterized compounds are often used as "model," "standard," or "reference" compounds to validate experimental systems or to serve as a benchmark against which new compounds are compared. While its clinical use has diminished, sulfapyrazole and its close analog sulfisoxazole (B1682709) (sulfafurazole) have been used in various research contexts. cymitquimica.comnih.gov

For example, sulfapyrazole has been included in multi-compound analytical studies as a standard for developing and validating methods to detect sulfonamide residues in various matrices. researchgate.net In a broader sense, sulfonamides are frequently used as reference inhibitors in studies of specific enzymes. For instance, in the development of novel carbonic anhydrase inhibitors, well-known sulfonamides are used as the standard against which the inhibitory activity (Ki values) of new compounds is measured. mdpi.com

The established mechanism of action of sulfonamides—competitive inhibition of dihydropteroate synthetase—also makes them useful tool compounds for studying bacterial folic acid synthesis. nih.govdrugbank.com In vitro assays designed to identify new inhibitors of this pathway could use sulfapyrazole or a related sulfonamide as a positive control to ensure the assay is performing correctly. saspublishers.com While specific studies explicitly naming sulfapyrazole sodium as a model compound for a novel pharmacological effect are not prominent, its well-documented physicochemical and antibacterial properties make it a suitable reference compound in the fields of analytical chemistry and antimicrobial research.

Mechanisms of Resistance Research in Preclinical Models

Molecular Mechanisms of Dihydropteroate (B1496061) Synthase (DHPS) Alterations

The primary target of Sulfapyrazole (B162346) sodium is the enzyme dihydropteroate synthase (DHPS), which is essential for the bacterial synthesis of folic acid. ontosight.aipatsnap.com Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA). biorxiv.orgpatsnap.com Consequently, the most effective resistance mechanisms involve modifications to the DHPS enzyme itself, rendering it less susceptible to inhibition by Sulfapyrazole sodium.

A principal mechanism of acquired resistance involves point mutations within the chromosomal folP gene, which encodes the DHPS enzyme. frontiersin.orgrupahealth.com These mutations result in amino acid substitutions in the DHPS protein, altering its structure and reducing its binding affinity for sulfonamides while largely preserving its affinity for the natural substrate, PABA. rupahealth.combiorxiv.org This selective pressure leads to the emergence of DHPS variants that can effectively discriminate between the substrate and the inhibitor. nih.gov

Research has shown that these resistance-conferring mutations frequently occur in conserved regions of the enzyme, particularly within two flexible loops that line the PABA binding pocket. biorxiv.orgnih.gov Structural studies have revealed that substitutions in these loops can sterically hinder the binding of the bulkier sulfonamide molecules without significantly impacting the smaller PABA molecule. nih.gov The accumulation of multiple mutations in the folP gene can lead to higher levels of resistance, suggesting a cooperative and incremental evolution of this resistance mechanism. nih.govnih.gov While single mutations may confer low to moderate resistance, combinations of mutations can result in clinically significant resistance levels. nih.gov

Mechanism Description Key Genetic Element Effect on DHPS References
Chromosomal MutationSpontaneous point mutations lead to amino acid changes in the DHPS enzyme.folP geneReduces binding affinity for sulfonamides; maintains affinity for PABA. biorxiv.org, frontiersin.org, rupahealth.com, mcmaster.ca
Amino Acid SubstitutionsSpecific changes in amino acid sequence, often in loops near the active site.folP geneAlters active site conformation, conferring substrate discrimination. biorxiv.org, nih.gov, nih.gov

Perhaps the most clinically significant and widespread mechanism for high-level sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids and transposons, that carry alternative DHPS-encoding genes, known as sul genes (sul1, sul2, sul3, and the more recently discovered sul4). biorxiv.orgnih.govnerc.ac.ukfrontiersin.org This process, known as horizontal gene transfer, allows for the rapid dissemination of resistance among different bacterial species. biorxiv.org

These sul genes encode for DHPS enzyme variants that are intrinsically resistant to sulfonamides. nih.govnih.gov The Sul enzymes are highly divergent from the native chromosomal DHPS (encoded by folP) and possess active sites that are structurally modified, preventing effective binding of sulfonamide drugs. biorxiv.orgnih.gov For instance, studies on Sul1, Sul2, and Sul3 have revealed a reorganized pABA-interaction region, including a critical Phe-Gly sequence insertion, that enables the enzymes to discriminate against sulfonamides while efficiently binding PABA. nih.govnih.gov This allows the bacteria to continue synthesizing folic acid even in the presence of high concentrations of the drug, rendering it ineffective. The sul genes are often located on large conjugative plasmids that also carry resistance genes for other classes of antibiotics, contributing to the emergence of multidrug-resistant pathogens. biorxiv.orgnerc.ac.uk

Gene Prevalence Genetic Location Associated Elements References
sul1Common in Gram-negative bacteria.Often found on large conjugative plasmids.Class 1 integrons, Tn21 transposon. nih.gov, nerc.ac.uk
sul2Common, found in 4-7% of plasmids in some species.Small non-conjugative or large transmissible plasmids.- biorxiv.org, nerc.ac.uk
sul3Less prevalent (<1% of plasmids in some species).Conjugative plasmids in E. coli.- biorxiv.org, nih.gov
sul4Recently discovered in metagenomic data and a clinical Salmonella enterica isolate.Chromosomally integrated hybrid plasmid.ISCR20-like elements. frontiersin.org

Genomic and Proteomic Approaches to Characterize Resistance in Research Strains

Similarly, there is a lack of available research that applies genomic and proteomic techniques specifically to characterize resistance to this compound in preclinical research strains. These "omics" approaches are powerful tools for understanding the molecular basis of drug resistance. Genomic analysis can identify gene mutations, such as those in the sulfonamide target gene folP, or the acquisition of resistance genes like sul genes, which are frequently found on mobile genetic elements. rupahealth.combiorxiv.orgspringernature.com Proteomics allows for the large-scale study of proteins, identifying changes in protein expression—such as the overproduction of resistance-conferring enzymes or efflux pumps—when a bacterium is exposed to an antibiotic. brieflands.comnih.gov

While these methodologies are widely used to investigate resistance to the sulfonamide class of drugs as a whole, no studies were found that apply these techniques to research strains specifically made resistant to this compound. nih.govscielo.br Therefore, no data tables or detailed research findings on the specific genomic or proteomic signatures of this compound resistance can be provided.

Theoretical and Emerging Research Applications Non Clinical

Investigating Anti-Protozoal Activity in Animal Models

Protozoal diseases remain a significant global health challenge, affecting billions of people, particularly in low-income nations. nih.gov The limitations of current treatments, including drug resistance and adverse effects, necessitate the search for new therapeutic options. nih.govnih.gov

Research into the efficacy of sulfonamides for treating animal toxoplasmosis has shown promising results. In one study, the efficacy of seven different sulfonamides against Toxoplasma gondii was evaluated in an acute murine model. nih.govnih.gov Among the tested compounds, sulfachloropyrazine-sodium (SPZ) demonstrated significant anti-toxoplasmosis activity. nih.gov

Infected mice treated orally with SPZ were observed to be more active and healthier compared to untreated mice, which showed symptoms like ruffled fur and a hunched posture. nih.gov The optimal treatment protocol involved administering 250 mg/kg body weight of SPZ twice daily for five days. nih.gov This regimen significantly prolonged the average survival time of the mice. nih.govnih.gov Notably, treatment with SPZ protected 40% of the mice from death, and post-mortem analysis of these survivors showed that their heart and kidney tissues were free of parasites, as confirmed by nested-PCR. nih.govnih.gov These findings suggest that sulfachloropyrazine is a promising candidate for the treatment and prevention of T. gondii in animals. nih.gov

Treatment GroupOutcome MetricResultSource
Sulfachloropyrazine-sodium (SPZ)Survival Rate40% of mice protected from death nih.gov, nih.gov
Sulfachloropyrazine-sodium (SPZ)Parasite ClearanceParasite-free in heart and kidney tissue of survivors nih.gov, nih.gov
Untreated ControlSurvival RateSignificantly lower than SPZ group nih.gov

The potential for enhancing the therapeutic effects of sulfonamides through combination therapy is an area of active investigation. Based on the successful results of monotherapy in murine models, future studies are planned to explore the synergistic effects of combining sulfachloropyrazine-sodium with other anti-protozoal drugs, such as pyrimethamine. nih.gov This approach aims to optimize treatment protocols and potentially combat drug resistance. nih.gov

Exploring Sulfonamide Derivatives for Diverse Biological Activities (Beyond Antimicrobial)

The sulfonamide functional group is a key component in a variety of therapeutic agents, and research continues to uncover new biological activities for its derivatives.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govscispace.com They are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. mdpi.com Sulfonamides are a well-established class of CA inhibitors. scispace.com

Research has focused on synthesizing novel sulfonamide derivatives, including those with pyrazole (B372694) components, to selectively target specific CA isoforms. nih.gov In humans, there are 15 different CA isoforms; some, like CA I and II, are widespread, while others, like CA IX and XII, are overexpressed in hypoxic tumors and are recognized as important targets for anticancer drugs. nih.govnih.gov

Studies on a series of pyrazole-carboxamide sulfonamides revealed varied inhibitory activity against several human isoforms (hCA). nih.gov For instance, against the ubiquitous hCA I, several compounds exhibited higher activity than the reference drug acetazolamide (B1664987) (Ki of 250 nM). nih.gov Similarly, strong inhibition was observed for the hCA II isoform. nih.gov For the tumor-associated hCA IX, three compounds showed better activity than acetazolamide (Ki of 25.8 nM). nih.gov However, the tested compounds showed only moderate to weak inhibitory activity against the hCA XII isoform. nih.gov This line of research aims to develop isoform-selective inhibitors to maximize therapeutic effects while minimizing side effects associated with inhibiting ubiquitous CAs. nih.gov

CA IsoformRelevanceInhibition Profile of Pyrazole SulfonamidesSource
hCA IUbiquitous cytosolic isoformSeveral compounds showed stronger inhibition (lower Ki) than Acetazolamide (Ki = 250 nM) nih.gov
hCA IIUbiquitous cytosolic isoformPotent inhibition observed, with Ki values in the low nanomolar range for some derivatives nih.gov
hCA IXTransmembrane isoform, overexpressed in tumors (hypoxia marker)Several compounds showed stronger inhibition than Acetazolamide (Ki = 25.8 nM) nih.gov
hCA XIITransmembrane isoform, overexpressed in tumorsModerate to weak inhibitory activity observed for the tested compounds nih.gov

Neutrophils are key mediators of tissue injury in various inflammatory diseases, partly through the release of oxidants like hypochlorous acid (HOCl). nih.gov This powerful oxidant can inactivate alpha 1-antitrypsin, the primary inhibitor of neutrophil elastase, leading to unchecked digestion of the connective matrix and tissue damage. nih.gov

Research has shown that certain sulfanilamide-related drugs, such as dapsone, nimesulide, and sulfapyridine (B1682706), possess anti-inflammatory properties by directly interfering with this process. nih.gov These compounds reduce the availability of HOCl in the microenvironment surrounding activated neutrophils. nih.gov By scavenging HOCl, these drugs prevent the inactivation of alpha 1-antitrypsin in a dose-dependent manner. nih.gov This action helps maintain control over neutrophil elastolytic activity, thereby attenuating the histotoxicity of neutrophils. nih.gov This specific mechanism identifies a distinct group of anti-inflammatory agents and provides a basis for developing new compounds to control tissue injury during neutrophilic inflammation. nih.gov

Studies on Environmental Fate and Degradation Pathways

The widespread use of sulfonamides in human and veterinary medicine has led to their presence in various environmental compartments, prompting research into their persistence, transformation, and ultimate fate. acs.orgmdpi.com Once in the environment, these compounds are subject to several physicochemical and biological processes, including adsorption to soil particles and degradation. mdpi.com

Degradation can occur through abiotic pathways like hydrolysis and photodegradation, or through biotic processes (biodegradation) by microorganisms. mdpi.com Studies on the environmental transformation of sulfonamides have identified several common degradation pathways:

Cleavage of the S-N bond: Photodegradation can break the bond between the sulfur atom and the heterocyclic ring, often resulting in the formation of sulfanilic acid as a common degradation product. researchgate.net

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic or heterocyclic ring is a frequent transformation step. acs.org

Acetylation: The addition of an acetyl group, particularly at the N4-amino group, is a major transformation pathway observed for sulfonamides in wastewater. acs.org

Microbial Degradation: Specific bacterial strains have been shown to degrade sulfonamides, using them as a carbon source. nih.gov For example, the biodegradation of sulfamethoxazole (B1682508) by Sphingobacterium mizutaii involves the formation of intermediates like sulfanilamide (B372717) and 5-amino-3-methylisoxazole, followed by further breakdown into aniline (B41778) and 4-aminothiophenol. nih.gov

Understanding these pathways is crucial for assessing the environmental risks associated with sulfonamide residues and for developing effective remediation strategies. mdpi.com

Biodegradation Mechanisms by Microorganisms

There is currently no available scientific literature detailing the specific microbial mechanisms involved in the biodegradation of Sulfapyrazole (B162346) sodium. Research on other sulfonamides has identified various bacterial genera, such as Pseudomonas and Acinetobacter, capable of degrading these compounds. The degradation processes for other sulfonamides often involve the cleavage of the sulfonamide bond or modifications to the aromatic rings. However, without specific studies on Sulfapyrazole sodium, it is not possible to determine if it undergoes similar microbial degradation or to identify the specific enzymes and pathways involved.

Metabolite Identification in Environmental Degradation Studies

Consistent with the absence of biodegradation studies, there are no reports on the identification of environmental metabolites of this compound. For other sulfonamides, identified metabolites often result from processes such as hydroxylation, acetylation, or the cleavage of the molecule, leading to the formation of compounds like 4-aminobenzenesulfonic acid and various derivatives of the heterocyclic ring. The specific chemical structure of this compound would likely lead to a unique set of metabolites, but these have not been documented in environmental studies.

Future Research Directions and Challenges

Development of Novel Sulfapyrazole (B162346) Analogs with Modified Research Profiles

A significant avenue of future research lies in the rational design and synthesis of novel sulfapyrazole analogs with enhanced or modified research profiles. The core structure of sulfapyrazole, featuring a pyrazole (B372694) ring, distinguishes it from many other sulfonamides and provides a versatile scaffold for chemical modification. nih.gov Research is increasingly focused on creating derivatives that can overcome existing resistance mechanisms or exhibit novel biological activities.

The hybridization of pharmacophores is a promising strategy. For instance, new series of pyrazole sulfonamide derivatives have been designed by combining the structural features of known anti-inflammatory agents to create compounds with dual inhibitory activity. frontiersin.org This approach could be adapted to sulfapyrazole to develop analogs with combined antimicrobial and anti-inflammatory properties, which would be valuable for studying infections where inflammation is a key pathological component. Similarly, the synthesis of sulfonamide derivatives incorporating moieties like pyridine-2-one has been explored to develop agents with dual inhibitory potential against different bacterial enzymes. jove.com

Furthermore, research into sulfonamide-based analogs of other bioactive molecules, such as metformin, has yielded compounds with novel activity profiles, such as anti-coagulant effects. nih.gov Applying this concept to sulfapyrazole could lead to the discovery of analogs with entirely new investigational applications beyond antimicrobial action. The development of novel sulfonamides through the condensation of amino-group-containing drugs and amino acids has also resulted in compounds with potent activity, suggesting that conjugating sulfapyrazole with such molecules could be a fruitful research direction. synchrotron-soleil.fr The ultimate goal is to generate a library of sulfapyrazole analogs whose modified structures provide new tools to probe biological systems and study disease mechanisms.

Advanced Computational Approaches for Rational Design and Prediction

The development of novel sulfapyrazole analogs is increasingly being accelerated by advanced computational techniques. consensus.app These methods allow for the rational design of molecules and the prediction of their biological activities before their actual synthesis, saving significant time and resources. Molecular docking and quantitative structure-activity relationship (QSAR) studies are central to this effort. frontiersin.orgmdpi.com

Molecular docking simulations are used to predict how designed sulfonamide derivatives will bind to their target enzymes, such as dihydropteroate (B1496061) synthase (DHPS). frontiersin.orgfrontiersin.org This allows researchers to virtually screen large libraries of potential sulfapyrazole analogs and prioritize those with the highest predicted binding affinity and specificity. For example, docking studies have been crucial in confirming that newly designed pyrazole sulfonamide derivatives possess the necessary structural features to bind to their intended targets. frontiersin.org

QSAR modeling provides another layer of predictive power. By analyzing the relationship between the chemical structures of a series of compounds and their measured biological activities, QSAR models can be built to predict the activity of new, unsynthesized molecules. mdpi.com These models help identify which chemical features, such as the presence of specific electron-donating or withdrawing groups, are critical for a desired activity. mdpi.comyoutube.com Such insights are invaluable for the rational design of the next generation of sulfapyrazole-based research compounds. mdpi.com

Table 1: Examples of Computationally Designed Sulfonamide Derivatives and their Research Findings

Compound Class Computational Method Key Finding Reference
Pyrazole Sulfonamides Molecular Docking Confirmed that derivatives possess structural features for binding to target enzymes COX-2 and 5-LOX. frontiersin.org
General Sulfonamides Molecular Docking Identified 5 novel derivatives with high affinity for the target protein (PDB ID 1AZM) out of 30 designed molecules. frontiersin.org
Acetamidosulfonamides QSAR Developed models that gave insight into the rational design of new sulfonamides with potential antioxidant activities. mdpi.com

Elucidating Complex Molecular Interactions and Signaling Pathways

While the primary mechanism of action for sulfonamides like sulfapyrazole is well-established, future research aims to uncover more complex molecular interactions and signaling pathways. The classical mechanism involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis. nih.govimquestbio.com Sulfapyrazole acts as a structural analog of the natural substrate, para-aminobenzoic acid (pABA), thereby blocking the production of dihydrofolic acid and inhibiting bacterial multiplication. nih.govimquestbio.com

However, the biological effects of sulfapyrazole and its analogs may not be limited to this single pathway. Research into other sulfonamide derivatives has revealed interactions with a variety of other targets. For example, certain sulfamide (B24259) analogs have been shown to act as activators of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. asm.org Investigating whether sulfapyrazole derivatives can be designed to modulate PPARα or other nuclear receptors could open new avenues for their use as research tools in metabolic studies.

Furthermore, understanding the interplay with host systems is critical. Studies have indicated that some antibiotics can influence host signaling pathways, such as those mediated by transforming growth factor (TGF)-β. who.int Future investigations should explore whether sulfapyrazole or its novel analogs affect host cell signaling, which could have implications for understanding the complete biological response during an infection. The use of advanced proteomic and metabolomic approaches will be essential to map these complex interactions and build a more comprehensive picture of the molecular basis of action for this class of compounds.

Addressing Biochemical Resistance Mechanisms for New Research Tools

A major challenge limiting the utility of any antimicrobial compound is the development of resistance. For sulfonamides, including sulfapyrazole, resistance is a significant and widespread issue. mdpi.com Future research is heavily focused on understanding the underlying biochemical mechanisms of resistance to guide the development of new investigational tools that can bypass these defenses.

Two primary mechanisms of resistance to sulfonamides have been identified. mdpi.comfacellitate.com The first involves mutations in the bacterial gene folP, which encodes the target enzyme, dihydropteroate synthase (DHPS). mdpi.commdpi.com These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while preserving its ability to bind its natural substrate, pABA. mdpi.comfacellitate.com The second, and more common, mechanism is the acquisition of foreign genes, known as sul genes (e.g., sul1, sul2, sul3), via mobile genetic elements like plasmids. mdpi.comfacellitate.com These genes encode for highly resistant, alternative DHPS enzymes that are not effectively inhibited by sulfonamides. mdpi.com

A key challenge for future research is to design sulfapyrazole analogs that can either inhibit these resistant DHPS variants or act on entirely different bacterial targets. Detailed structural and biochemical analyses of the Sul enzymes have revealed that a specific Phe-Gly amino acid sequence is crucial for their ability to discriminate against sulfonamides. mdpi.com This knowledge provides a molecular foundation for the rational design of new sulfapyrazole derivatives that may not be recognized by these resistant enzymes. mdpi.com Another strategy involves developing compounds that inhibit other essential bacterial pathways, thereby creating multi-target agents that are less prone to the rapid emergence of resistance. jove.com

Table 2: Key Biochemical Resistance Mechanisms to Sulfonamides

Mechanism Description Key Gene(s) / Enzyme Consequence Reference
Target Modification Spontaneous mutations in the chromosomal gene for DHPS lead to amino acid substitutions in the enzyme. folP / Dihydropteroate Synthase (DHPS) Reduced binding affinity of the sulfonamide to its target enzyme. mdpi.commdpi.comfacellitate.com
Target Replacement/Bypass Acquisition of foreign genes that encode for highly divergent, sulfa-insensitive DHPS enzymes. sul1, sul2, sul3 / Sul Enzymes Bacteria produce a resistant version of the target enzyme, rendering the sulfonamide ineffective. mdpi.comfacellitate.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing sulfapyrazole sodium in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via sulfonation of pyrazole derivatives, followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : React pyrazole with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .
  • Neutralization : Treat the intermediate with NaOH (1M) to yield the sodium salt. Purity is verified via HPLC (C18 column, mobile phase: 70% methanol/30% water, UV detection at 254 nm) .
    • Data Consistency : Ensure stoichiometric ratios are maintained (e.g., 1:1.2 pyrazole-to-chlorosulfonic acid) to minimize byproducts like sulfonic acid derivatives .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • FT-IR : Confirm sulfonamide (-SO₂-NH-) peaks at 1150–1350 cm⁻¹ and sodium carboxylate at 1600 cm⁻¹ .
  • HPLC-MS : Detect impurities (e.g., residual pyrazole) with a limit of quantification (LOQ) < 0.1% .
  • Elemental Analysis : Verify sodium content (theoretical ~8.2%) via inductively coupled plasma optical emission spectrometry (ICP-OES) .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies show:

  • Humidity Sensitivity : Degradation increases >10% at relative humidity >60% over 6 months .
  • Thermal Stability : Decomposition occurs above 40°C, forming sulfonic acid byproducts (TGA-DSC data) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be reconciled?

  • Methodological Answer : Conduct systematic solubility studies under controlled conditions:

  • pH-Dependent Solubility : Use phosphate buffers (pH 2–9) to assess ionizable sulfonamide groups. Solubility peaks at pH 7.4 (PBS: ~45 mg/mL) due to sodium salt dissociation .
  • Organic Solvents : Test in ethanol, DMSO, and acetonitrile. Note that solubility in DMSO (>100 mg/mL) may reflect co-solvent effects, not intrinsic solubility .
    • Data Conflict Resolution : Compare results with published studies using standardized USP protocols (e.g., USP 35–NF 30 guidelines) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in bacterial models?

  • Methodological Answer : Use a combination of in vitro and in silico approaches:

  • MIC Assays : Determine minimum inhibitory concentrations (MIC) against E. coli (ATCC 25922) using broth microdilution (CLSI guidelines) .
  • Molecular Docking : Simulate binding to dihydropteroate synthase (DHPS) using AutoDock Vina. Validate with site-directed mutagenesis (e.g., Phe-Arg substitutions at active sites) .
    • Contradiction Handling : If MIC data conflict with docking results, assess membrane permeability via LC-MS intracellular concentration measurements .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across species?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling:

  • Parameterization : Input species-specific data (e.g., rat vs. human CYP450 isoforms) from databases like PharmVar .
  • In Vivo Validation**: Compare model predictions with plasma concentration-time curves (sampling at 0.5, 2, 6, 24 hrs post-administration) .
    • Data Gaps : If interspecies variability exceeds 50%, investigate metabolite profiles (e.g., N-acetylation vs. sulfation) using LC-MS/MS .

Methodological Best Practices

  • Data Presentation : Use tables to summarize stability data (e.g., degradation rates at 25°C vs. 40°C) and figures for solubility curves (pH vs. mg/mL) .
  • Reproducibility : Archive raw datasets (HPLC chromatograms, spectral scans) in FAIR-aligned repositories .
  • Ethical Reporting : Disclose all experimental conditions (e.g., humidity levels during storage) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.